4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid
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Overview
Description
4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 3-position and a ketone group at the 4-position. The presence of the tetrahydro moiety indicates partial saturation of the quinoline ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding tetrahydroquinoline derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and carbodiimides are used for converting the carboxylic acid group into other functional groups.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as esters, amides, and alcohols, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Oxolinic acid: A quinoline derivative with antibacterial properties, similar in structure but with different substituents.
4-oxo-4,5,6,8-tetrahydro-3H-pyrido[3,4-d]pyrimidine-7-carboxylic acid: Another heterocyclic compound with a similar core structure but different ring fusion .
Uniqueness
4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid is unique due to its specific combination of functional groups and partial saturation of the quinoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5,7H,1-4H2,(H,13,14) |
InChI Key |
POVJWAQMCNVXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C(C=N2)C(=O)O |
Origin of Product |
United States |
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